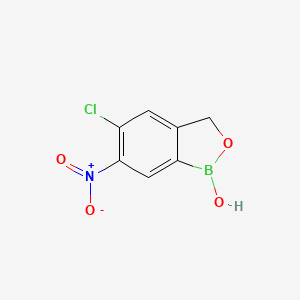

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

Description

Properties

CAS No. |

1285533-36-9 |

|---|---|

Molecular Formula |

C7H5BClNO4 |

Molecular Weight |

213.38 g/mol |

IUPAC Name |

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |

InChI |

InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2 |

InChI Key |

DHNMPDSDKYWDBV-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Nitroaldol-Based Synthesis

One established route involves a nitroaldol reaction on a suitable aldehyde precursor, followed by chlorination and hydroxylation steps:

- Nitroaldol Reaction : Introduction of the nitro group onto an aromatic aldehyde precursor.

- Chlorination : Selective chlorination at the desired position.

- Hydroxylation and Ring Closure : Formation of the benzoxaborole ring with concurrent or subsequent introduction of the hydroxy group at the 1-position.

This approach allows for the stepwise installation of functional groups, ensuring regioselectivity and structural integrity.

Sandmeyer/Grignard/Borate Ester Cyclization (Method A)

A classical method for synthesizing substituted benzoxaboroles, adaptable for 5-chloro-1-hydroxy-6-nitro derivatives, involves the following steps:

- Sandmeyer Reaction : Conversion of ortho-toluidine to an ortho-substituted halogenotoluene.

- Grignard or Aryllithium Formation : Reaction with magnesium or alkyl lithium in inert solvent.

- Borylation : Treatment with a borate ester (e.g., tributyl borate) to yield a toluene boronic acid.

- Bromination : Introduction of a bromomethyl group using N-bromosuccinimide.

- Hydrolysis : Conversion to the hydroxymethyl analogue under alkaline conditions.

- Cyclization : Acid-catalyzed ring closure to form the benzoxaborole.

Borylation and Ring Closure from Nitroaniline Precursors

Recent literature describes a practical and scalable method starting from commercially available nitroanilines:

- Electrophilic Bromination : Functionalization of the aromatic ring.

- Borylation : Miyaura borylation to introduce the boronic acid or ester group.

- Benzylic Bromination : Wohl–Ziegler bromination to activate the benzylic position.

- Hydrolysis and Ring Closure : Alkaline hydrolysis and acid-mediated cyclization to form the benzoxaborole core.

- Chlorination : Introduction of the chloro substituent, typically via electrophilic aromatic substitution.

Comparative Analysis of Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nitroaldol/Functionalization Route | Stepwise group installation | Regioselective, modular | Multi-step, purification needed |

| Sandmeyer/Grignard/Borate Ester | Classical, robust, adaptable | High yields, scalable | Moisture sensitive, multi-step |

| Borylation from Nitroanilines | Modern, uses readily available materials | Scalable, cost-effective | Requires Pd catalysts |

Research Findings and Notes

- The presence of both electron-withdrawing (nitro, chloro) and electron-donating (hydroxy) groups requires careful control of reaction conditions to avoid overreaction or side-product formation.

- Palladium-catalyzed borylation (Miyaura) is highly effective for introducing boronic acid groups on aromatic rings, facilitating subsequent cyclization.

- Alkaline hydrolysis and acid-mediated cyclization are reliable for closing the oxaborole ring, but yields may vary with substituent pattern and steric effects.

- The Sandmeyer/Grignard approach is robust but may be less suited to highly functionalized substrates due to potential incompatibilities with strong nucleophiles or bases.

- Final purification often involves column chromatography or recrystallization to achieve the required purity for biological testing.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-6-nitro-3H-2,1-benzoxaborole-1-one.

Reduction: Formation of 5-chloro-1-hydroxy-6-amino-3H-2,1-benzoxaborole.

Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Comparison with Similar Benzoxaborole Derivatives

Structural and Physicochemical Properties

The table below compares 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole with key analogs:

Key Observations :

- Substituent Position Matters : The 6-nitro group in the target compound introduces steric and electronic effects distinct from 5-nitro (CAS 875816-94-7). Nitro at position 6 may hinder interactions in enzyme active sites compared to position 3.

- Halogen Effects : Tavaborole’s 5-fluoro group contributes to its antifungal efficacy by enhancing boron’s electrophilicity, facilitating tRNA adduct formation . The target compound’s 5-chloro substituent may offer similar electronic effects but with increased steric bulk.

Tavaborole (AN2690)

- Mechanism: Inhibits fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with tRNA’s terminal adenosine (A76) in the editing active site .

- Efficacy : Phase 3 clinical trials for onychomycosis; MIC values as low as 0.5 µg/mL against Trichophyton rubrum .

This compound

- Hypothetical Activity : The 6-nitro group may sterically hinder tRNA binding compared to Tavaborole. However, the 5-chloro group could enhance boron’s electrophilicity, partially offsetting this effect.

- Safety Considerations : Nitro groups are associated with metabolic activation to reactive intermediates (e.g., nitroso derivatives), which may raise toxicity concerns absent in Tavaborole .

5-Nitro Analog (CAS 875816-94-7)

- Limited data exist, but the 5-nitro group’s position may allow better alignment with LeuRS’s active site than the 6-nitro derivative.

Biological Activity

5-Chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole, a compound with the CAS number 1285533-36-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: CHBClNO

Molecular Weight: 213.38 g/mol

Structure: The compound features a benzoxaborole core, which is known for its diverse biological applications.

The primary mechanism of action for this compound involves inhibition of specific enzymes and pathways crucial for cellular functions. It has been shown to inhibit protein synthesis in fungi, particularly through the inhibition of aminoacyl-tRNA synthetases. This inhibition is critical for fungal growth and survival.

In Vitro Studies

In vitro studies indicate that this compound exhibits significant antifungal activity:

| Fungal Species | IC (μM) | MIC (μg/mL) |

|---|---|---|

| Aspergillus fumigatus | 2.0 | Not specified |

| Candida albicans | 4.2 | Not specified |

| Trichophyton rubrum | Not specified | Good activity |

| Trichophyton mentagrophytes | Not specified | Good activity |

These results highlight the compound's potential as an antifungal agent, particularly against pathogenic fungi that affect immunocompromised individuals.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption: The compound's solubility and stability influence its absorption rates.

- Distribution: Studies suggest it distributes well in tissues relevant to fungal infections.

- Metabolism: Initial findings indicate it undergoes metabolic transformations that may affect its efficacy.

- Excretion: The route and rate of excretion are still under investigation.

Antifungal Applications

One notable study explored the efficacy of this compound in treating fungal infections in animal models. The results demonstrated a significant reduction in fungal load in treated subjects compared to controls, supporting its use as a therapeutic agent against systemic fungal infections.

Comparison with Other Benzoxaboroles

In comparison with other benzoxaboroles like AN2728 and AN2718, which have been studied for their anti-inflammatory properties and antifungal activities respectively, this compound shows a unique profile that may offer advantages in specific clinical scenarios.

Q & A

Q. What are the established synthetic routes for 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors under basic conditions. For example, analogous benzoxaboroles are synthesized via reactions with NaH and functionalizing agents (e.g., carbamoyl chlorides or benzoyl chloride) to introduce substituents . Key factors for yield optimization include:

- Reagent stoichiometry : Excess NaH (1.8–2.1 eq.) ensures complete deprotonation of hydroxyl groups.

- Temperature control : Reactions often proceed at room temperature to avoid side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating pure products.

Example Protocol (based on structurally similar compounds):

React 2-amino-4-chloro-5-nitrophenol with a boron source (e.g., boric acid) under acidic conditions.

Introduce the nitro group via nitration or use pre-nitrated precursors.

Optimize cyclization using KOH or NaH in anhydrous solvents (e.g., THF) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

Q. How do chloro and nitro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and enhancing acidity of adjacent hydroxyl groups .

- Chloro Group : Moderately deactivates the ring, favoring nucleophilic aromatic substitution (e.g., displacement by amines or alkoxides) .

- Synergistic Effects : The combined presence of Cl and NO₂ increases electrophilicity at the boron center, facilitating interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction conditions or spectroscopic data across studies?

Methodological Answer:

- Reproducibility Checks : Validate reported protocols under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference .

- Computational Validation : Use DFT calculations to predict NMR chemical shifts or reaction pathways, comparing them with experimental data .

- Cross-Study Comparison : Tabulate critical variables (e.g., solvent polarity, temperature) from conflicting studies to identify outliers .

Q. Example Table for Reaction Optimization

| Variable | Study A | Study B | Recommended Range |

|---|---|---|---|

| Temperature (°C) | 25 | 0–5 | 0–25 |

| NaH Equivalents | 1.8 | 2.1 | 1.8–2.1 |

| Reaction Time (h) | 12 | 24 | 12–24 |

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial leucyl-tRNA synthetase (a common target for benzoxaboroles) .

- MD Simulations : Analyze stability of boron–enzyme complexes under physiological conditions (e.g., solvation, pH 7.4) .

- QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with antimicrobial activity .

Q. What advanced techniques study the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values using CLSI guidelines for consistency .

- Control Experiments : Include reference compounds (e.g., tavaborole) to benchmark activity .

- Meta-Analysis : Pool data from multiple studies to identify trends masked by experimental variability .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling nitro-substituted benzoxaboroles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.